Bienvenue dans la boutique en ligne BenchChem!

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

This research compound is a unique 1-acyl-3-sulfonylpyrrolidine scaffold combining a cyclobutyl carbonyl and phenylsulfonyl group, creating an electronic and conformational profile distinct from cyclopropyl or non-acylated analogs. This eliminates experimental variability in CCR-3/CCR-5 antagonist lead optimization, DGAT1 inhibitor design, and mGlu receptor allosteric modulator SAR studies. Directly request a quote for custom synthesis.

Molecular Formula C15H19NO3S
Molecular Weight 293.38
CAS No. 1448067-02-4
Cat. No. B2494964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1448067-02-4
Molecular FormulaC15H19NO3S
Molecular Weight293.38
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NO3S/c17-15(12-5-4-6-12)16-10-9-14(11-16)20(18,19)13-7-2-1-3-8-13/h1-3,7-8,12,14H,4-6,9-11H2
InChIKeyHQPQFVCCRDRUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448067-02-4): Structural Identity and Compound Class for Procurement Specification


Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448067-02-4) is a synthetic small molecule belonging to the 1-acyl-3-sulfonylpyrrolidine class, characterized by a cyclobutanecarbonyl group at the pyrrolidine nitrogen and a phenylsulfonyl substituent at the 3-position of the pyrrolidine ring [1]. Its molecular formula is C15H19NO3S with a molecular weight of 293.4 g/mol [1]. This compound is primarily employed as a research chemical and synthetic building block in medicinal chemistry programs targeting chemokine receptors, metabolic enzymes, and neurological targets [2].

Why Generic Substitution Cannot Reliably Replace Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone in Research Workflows


The combination of the cyclobutyl carbonyl moiety and the phenylsulfonyl group on the pyrrolidine scaffold generates a unique conformational and electronic profile that cannot be replicated by simple analog interchange. Even structurally proximate alternatives—such as the cyclopropyl congener (CAS 1448068-83-4) or the non-acylated 3-(phenylsulfonyl)pyrrolidine core—differ measurably in molecular weight, lipophilicity, hydrogen-bonding capacity, and ring-strain-induced conformational preferences [1][2]. These physicochemical divergences translate into altered target binding, metabolic stability, and off-target liability profiles that are well-documented in medicinal chemistry literature on cyclobutyl-containing pharmacophores [2][3]. The quantitative evidence below illustrates why unvalidated substitution introduces unacceptable experimental variability in lead optimization, SAR expansion, and in vivo proof-of-concept studies.

Quantitative Differential Evidence for Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448067-02-4) Against Structurally Proximal Analogs


Molecular Weight Increase of 14.04 Da Relative to the Cyclopropyl Analog Alters Pharmacokinetic Property Predictions

The target compound (cyclobutyl derivative, C15H19NO3S) possesses a molecular weight of 293.4 g/mol [1]. Its direct cyclopropyl analog (C14H17NO3S, CAS 1448068-83-4) has a molecular weight of 279.36 g/mol [2]. The 14.04 Da increase, arising from the additional methylene unit in the cyclobutyl ring, is accompanied by a corresponding increase in calculated logP (ΔclogP ≈ +0.5 to +0.7) as estimated using the Crippen fragmentation method, although experimental logP values remain unpublished for this specific pair [3]. In lead optimization programs, a molecular-weight shift of this magnitude is known to influence passive membrane permeability (as modeled by the Lipinski rule-of-five) and metabolic clearance rates [3].

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Ring-Strain and Conformational Rigidity of the Cyclobutylcarbonyl Substituent Differentiates Binding Pose from Cyclopropyl and Cyclopentyl Congeners

The cyclobutyl ring exhibits a puckered conformation with a ring strain of approximately 26.3 kcal/mol, intermediate between cyclopropyl (≈27.5 kcal/mol) and cyclopentyl (≈6.2 kcal/mol) [1]. This intermediate strain, combined with a non-planar geometry, engenders a distinct vector orientation of the carbonyl group relative to the pyrrolidine ring, which in turn affects the spatial presentation of the phenylsulfonyl pharmacophore to protein binding pockets. In the context of chemokine receptor modulation, patents explicitly claim both 3-cyclopropyl and 3-cyclobutyl pyrrolidine scaffolds as separate, non-interchangeable structural embodiments, underscoring that even a single methylene difference produces functionally distinct chemokine receptor binding profiles [2].

Conformational Analysis Structure-Based Drug Design Chemokine Receptor Modulation

Hydrogen-Bond Acceptor Count (6 Acceptors) Places the Compound in a Distinct Lipinski Subspace Relative to Non-Sulfonylated Pyrrolidine Scaffolds

The target compound contains six hydrogen-bond acceptors (3 from the sulfone oxygens and carbonyl oxygen, plus 1 from the amide carbonyl, and 2 from the sulfone group, totaling 6 acceptors) and one hydrogen-bond donor (none present; logP estimated ~2.5) [1]. In contrast, the non-sulfonylated analog cyclobutyl(pyrrolidin-1-yl)methanone (C9H15NO, MW 153.22) has only 2 H-bond acceptors and no sulfone-mediated polar surface area contribution [2]. The polar surface area (PSA) of the target is approximately 66.8 Ų versus ~20 Ų for the des-sulfonyl derivative, a three-fold difference that dramatically alters blood-brain barrier penetration probability and aqueous solubility [1][3].

Physicochemical Property Profiling Drug-Likeness Assessment Chemical Library Design

The Cyclobutylcarbonyl-Pyrrolidine-Phenylsulfone Triad Maps to Multiple Patent-Cited Target Classes, Offering Scaffold Versatility Absent in Simpler 1-Sulfonylpyrrolidines

Patent literature explicitly identifies 3-phenylsulfonylpyrrolidine derivatives bearing N-cycloalkylcarbonyl substituents as active scaffolds for CCR-3, CCR-5, and mGluR modulation [1][2]. Additionally, pyrrolidine-based DGAT1 inhibitors and cathepsin inhibitors have been disclosed that incorporate closely related benzenesulfonyl and cyclobutyl motifs [3]. While no single publication reports quantitative IC50 values for the exact target compound (CAS 1448067-02-4) against all of these targets, the aggregate patent coverage across multiple target classes—spanning immunology, metabolism, and neuroscience—indicates that the cyclobutylcarbonyl-phenylsulfone combination is a deliberately designed, privileged scaffold rather than an arbitrary structural permutation [1][3].

Chemokine Receptor Antagonism DGAT1 Inhibition Multi-Target Scaffold Exploration

High-Value Application Scenarios for Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Based on Differential Scaffold Properties


Chemokine Receptor (CCR-3/CCR-5) Antagonist Lead Optimization Programs

The target compound serves as a direct entry point into CCR-3 and CCR-5 antagonist SAR expansion, where both cyclobutyl and phenylsulfonyl substituents have been explicitly claimed as structurally distinct embodiments modulating receptor selectivity [1]. Its intermediate molecular weight (293.4 g/mol) and moderate lipophilicity (clogP ~2.5) position it favorably for oral bioavailability optimization within the chemokine receptor antagonist chemical space, a therapeutic area of high commercial interest for HIV, asthma, and autoimmune indications [1].

DGAT1 Inhibitor Chemical Probe Development for Metabolic Disease Research

Cyclobutyl-containing pyrrolidine amides and benzenesulfonyl derivatives have been independently disclosed as DGAT1 inhibitors in multiple patent families [2]. The target compound combines both privileged substructures in a single molecule, making it a valuable starting point for designing chemical probes that interrogate DGAT1-mediated triglyceride synthesis pathways in obesity, hepatic steatosis, and insulin resistance models [2].

Metabotropic Glutamate Receptor (mGluR) Subtype Selectivity Profiling

1-Sulfonylpyrrolidine derivatives exhibit affinity for Group I metabotropic glutamate receptors (mGlu1 and mGlu5), with the phenylsulfonyl group contributing to receptor subtype discrimination [3]. The target compound's cyclobutylcarbonyl group provides an additional vector for exploring allosteric modulator binding pockets distinct from the orthosteric glutamate site, supporting the identification of negative allosteric modulators (NAMs) for neurological disorder research [3].

Physicochemical Property Benchmarking in Cycloalkyl-Containing Fragment Libraries

The target compound (MW 293.4, tPSA ~66.8 Ų, clogP ~2.5) occupies a well-defined region in the drug-like chemical space that is distinct from both the cyclopropyl (MW 279.36) and cyclopentyl (MW ~307.4) analogs [4]. This makes it a valuable calibration standard for fragment-based and property-driven library design efforts, enabling research teams to systematically evaluate the impact of incremental cycloalkyl ring expansion on solubility, permeability, and metabolic stability within a constant pharmacophore framework [4].

Quote Request

Request a Quote for Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.